Cas no 3466-09-9 ( )

  structure
  structure
Nome do Produto: 
N.o CAS:3466-09-9
MF:C23H20O6
MW:392.401307106018
CID:919400
PubChem ID:303993

  Propriedades químicas e físicas

Nomes e Identificadores

    • 7,8-Didehydrorotenone; 6a,12a-dehydrorotenone; (2R)-2-Isopropenyl-8,9-dimethoxy-1,2-dihydro[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one; (R)-1,2-Dihydro-8,9-dimethoxy-2-(1-methylethenyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one; (R)-2-isopropenyl-8,9-dimethoxy-1,2-dihydro-12H-chromeno[3,4-b]furo[2,3-h]chromen-6-one; (R)-2-Isopropenyl-8,9-dimethoxy-1,2-dihydro-12H-chromeno[3,4-b]furo[2,3-h]chromen-6-on; Dehydr
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(12H)-one, 1,2-dihydro-2-alpha-isopropyl-8,9-dimethoxy-
    • Rotenone, 7,8-didehydro-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(12H)-one, 1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)-, (R)-
    • NSC-194812
    • Rotenone, didehydro-
    • 6a,12a-Dehydrorotenone
    • 7FPD8FYQ76
    • NSC 194812
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(12H)-one, 1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)-, (2R)-
    • CHEMBL7940
    • AKOS040746743
    • 7,8-Didehydrorotenone
    • BSPBio_002411
    • 3466-09-9
    • CHEBI:110163
    • Dehydrorotenone
    • KBioGR_002219
    • KBio1_001147
    • 1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1] benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12h)one
    • CCG-38496
    • KBio2_001167
    • SR-05000002637
    • Spectrum4_001520
    • SPECTRUM201154
    • Q27189544
    • NCGC00095794-03
    • CHEMBL3039287
    • LMPK12060062
    • 16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one
    • Spectrum3_000686
    • NCGC00095794-02
    • Spectrum_000687
    • SCHEMBL4284934
    • BRD-A84913188-001-02-0
    • Spectrum2_001930
    • (2R)-2-Isopropenyl-8,9-dimethoxy-1,2-dihydro[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one
    • KBio2_006303
    • (2r)-8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromen-6(12h)-one
    • BRD-A84913188-001-03-8
    • KBio2_003735
    • NSC194812
    • KBio3_001631
    • NCGC00095794-01
    • KBioSS_001167
    • SR-05000002637-1
    • Spectrum5_000319
    • SPBio_001939
    • Didehydrorotenone
    • DivK1c_006203
    • LSM-21590
    • SpecPlus_000107
    •  
    • Inchi: InChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3
    • Chave InChI: GFERNZCCTZEIET-UHFFFAOYSA-N
    • SMILES: CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC

Propriedades Computadas

  • Massa Exacta: 392.126
  • Massa monoisotópica: 392.12598835g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 729
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4
  • Superfície polar topológica: 63.2Ų

Propriedades Experimentais

  • PSA: 63.22
  • LogP: 4.24920

  Literatura Relacionada

Fornecedores recomendados
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue